molecular formula C9H14N2O B15321078 2-(2-Methoxypyridin-4-YL)propan-2-amine

2-(2-Methoxypyridin-4-YL)propan-2-amine

Cat. No.: B15321078
M. Wt: 166.22 g/mol
InChI Key: BEGOZRVTPOMFSF-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-4-YL)propan-2-amine is a chemical compound with the molecular formula C9H14N2O. It is also known by its systematic name, 1-(2-Methoxy-pyridin-4-yl)-1-methyl-ethylamine. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a propan-2-amine moiety. It has a molecular weight of 166.22 g/mol and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-4-YL)propan-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .

Another method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions can be adjusted to favor the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-4-YL)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-4-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes . It may also interact with receptors and other proteins, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxypyridin-4-YL)propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and propan-2-amine moiety make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(2-methoxypyridin-4-yl)propan-2-amine

InChI

InChI=1S/C9H14N2O/c1-9(2,10)7-4-5-11-8(6-7)12-3/h4-6H,10H2,1-3H3

InChI Key

BEGOZRVTPOMFSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC=C1)OC)N

Origin of Product

United States

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